molecular formula C₂₃H₂₉NO₄S B1161311 5-(2-Ethoxy)ethoxy-6-methoxy Duloxetine

5-(2-Ethoxy)ethoxy-6-methoxy Duloxetine

Cat. No.: B1161311
M. Wt: 415.55
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Ethoxy)ethoxy-6-methoxy Duloxetine is a structural analog of duloxetine, a well-characterized serotonin-norepinephrine reuptake inhibitor (SNRI). Duloxetine itself is approved for major depressive disorder (MDD), chronic pain, and chemotherapy-induced peripheral neuropathy (CIPN) . The ethoxyethoxy and methoxy substitutions at positions 5 and 6 of the naphthyloxy moiety may influence solubility, metabolic stability, or receptor binding compared to duloxetine and other SNRIs.

Properties

Molecular Formula

C₂₃H₂₉NO₄S

Molecular Weight

415.55

Synonyms

1-(2-Ethoxy)ethoxy-2-Methoxy-5-[(1S)-3-(methylamino)-1-(2-thienyl)propoxy]-1-naphthalene

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences:

  • 5-Hydroxy-6-methoxy Duloxetine Sulfate (C₁₉H₂₁NO₆S₂): A duloxetine derivative with hydroxyl and methoxy groups at positions 5 and 6, conjugated to a sulfate moiety .

Receptor Binding Profiles:

Compound 5-HT Reuptake Inhibition NE Reuptake Inhibition Selectivity
Duloxetine High (Ki = 0.8 nM) High (Ki = 7.5 nM) Balanced
Venlafaxine Moderate High NE-predominant
5-(2-Ethoxy)ethoxy-6-methoxy Duloxetine* Inferred similar to duloxetine Inferred similar to duloxetine Theoretical balance

*No direct binding data available; structural similarity suggests comparable SNRI activity.

Pharmacological Profiles and Clinical Efficacy

Clinical Indications and Outcomes:

Compound Indications Key Clinical Findings
Duloxetine MDD, CIPN, Chronic Pain 50% reduction in CIPN pain (NNT = 6) ; Efficacy in RCTs
Venlafaxine MDD, Anxiety Comparable efficacy to duloxetine in MDD
5-Hydroxy-6-methoxy D. Sulfate Not therapeutic Studied as a metabolite/impurity
  • 5-(2-Ethoxy)ethoxy-6-methoxy Duloxetine: No clinical trials reported. The ethoxyethoxy group may prolong half-life or alter CYP450 metabolism (e.g., CYP2D6, CYP1A2), which duloxetine primarily undergoes .

Efficacy-Effectiveness Gap:

Duloxetine and venlafaxine exhibit discrepancies between RCT efficacy and real-world effectiveness due to trial design (e.g., exclusion of comorbid patients) . Structural modifications in 5-(2-Ethoxy)ethoxy-6-methoxy Duloxetine could mitigate or exacerbate this gap, depending on pharmacokinetic optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.